![molecular formula C17H14FNO3 B5610449 methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5610449.png)
methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate involves multiple steps, including the preparation of intermediates and the final condensation reaction. One method described involves the condensation between 4-alkoxybenzaldehyde and 4-(methoxycarbonyl)benzyltriphenyl phosphonium bromide in dichloromethane without any phase separation, indicating the compound's stability up to 200°C (Muhammad et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic and crystallographic techniques. For instance, the compound was characterized using Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis), revealing specific absorption related to carbon-carbon bond formation and electronic transitions of C=O chromophores (Mohamad et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound often include interactions with other molecules, leading to complex structures. For example, the compound can participate in hydrogen bonding and form structures stabilized by various intermolecular interactions, such as N-H...O, C-H...O, and C-H...N bonds (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as its melting point, solubility, and thermal stability, are crucial for understanding its behavior in different environments. The compound's stability up to 200°C suggests a high melting point and good thermal stability, suitable for various applications (Muhammad et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and compatibility with other substances, are essential for predicting the compound's behavior in chemical reactions. This compound's ability to form hydrogen bonds and participate in complex chemical structures indicates a versatile reactivity profile (Portilla et al., 2007).
properties
IUPAC Name |
methyl 4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-22-17(21)13-5-9-15(10-6-13)19-16(20)11-4-12-2-7-14(18)8-3-12/h2-11H,1H3,(H,19,20)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNVNDUXBTXKJ-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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